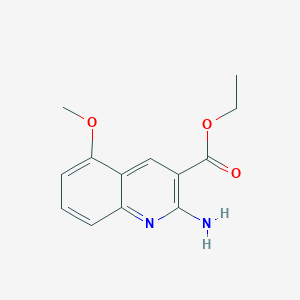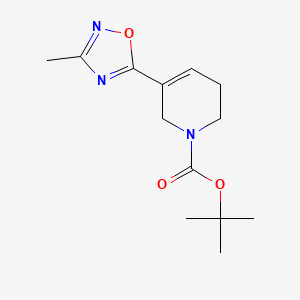
tert-Butyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,6-dihydropyridine-1(2H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,6-dihydropyridine-1(2H)-carboxylate is a heterocyclic compound that features both oxadiazole and dihydropyridine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,6-dihydropyridine-1(2H)-carboxylate typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting a suitable hydrazide with an appropriate nitrile oxide under cyclization conditions.
Dihydropyridine Synthesis: The Hantzsch dihydropyridine synthesis is a common method, involving the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.
Coupling of the Two Moieties: The final step involves coupling the oxadiazole and dihydropyridine fragments under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like preparative HPLC.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,6-dihydropyridine-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: Both the oxadiazole and dihydropyridine rings can undergo substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often employed under basic or acidic conditions.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Amines.
Substitution: Various substituted oxadiazole and dihydropyridine derivatives.
Applications De Recherche Scientifique
tert-Butyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,6-dihydropyridine-1(2H)-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of tert-Butyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,6-dihydropyridine-1(2H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can interact with active sites of enzymes, inhibiting their activity, while the dihydropyridine moiety can modulate receptor functions, affecting cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives: Known for their antimicrobial activity.
2-amino-1,3,4-oxadiazole derivatives: Exhibiting a broad spectrum of biological activities.
Uniqueness
tert-Butyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,6-dihydropyridine-1(2H)-carboxylate is unique due to its combination of oxadiazole and dihydropyridine rings, which confer a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in scientific research and industry.
Propriétés
Formule moléculaire |
C13H19N3O3 |
|---|---|
Poids moléculaire |
265.31 g/mol |
Nom IUPAC |
tert-butyl 5-(3-methyl-1,2,4-oxadiazol-5-yl)-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C13H19N3O3/c1-9-14-11(19-15-9)10-6-5-7-16(8-10)12(17)18-13(2,3)4/h6H,5,7-8H2,1-4H3 |
Clé InChI |
FKMFZSNARCLCJC-UHFFFAOYSA-N |
SMILES canonique |
CC1=NOC(=N1)C2=CCCN(C2)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



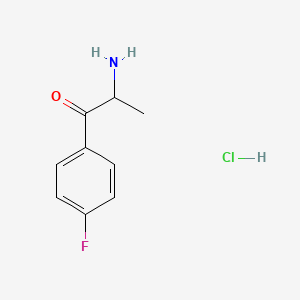
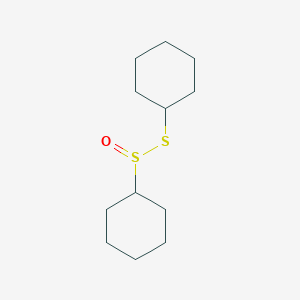
![Ethyl 6-chloro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13677514.png)
![2-(2,6-Difluorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B13677522.png)
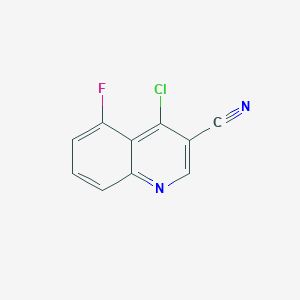
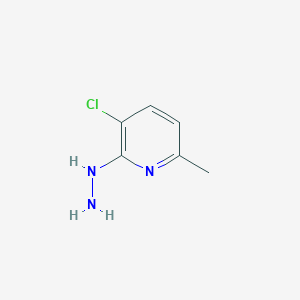
![Methyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B13677549.png)
![Ethyl 6-chloro-2-methyl-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13677555.png)

![Benzyl 2-[4,7,10-tris[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate](/img/structure/B13677567.png)

![Methyl bicyclo[1.1.0]butane-1-carboxylate](/img/structure/B13677571.png)
